N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine
Description
N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (CAS: 55526-24-4) is a spirocyclic compound characterized by a central spiro junction linking two benzopyran moieties. Its molecular formula is C27H25NO2, with a molecular weight of 395.5 g/mol . The structure features a diethylamine group at the 7-position of one benzopyran ring and a phenyl substituent at the 3'-position of the adjacent spiro-linked ring.
Properties
CAS No. |
55526-24-4 |
|---|---|
Molecular Formula |
C27H25NO2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-diethyl-3'-phenyl-2,2'-spirobi[chromene]-7-amine |
InChI |
InChI=1S/C27H25NO2/c1-3-28(4-2)23-15-14-21-16-17-27(30-26(21)19-23)24(20-10-6-5-7-11-20)18-22-12-8-9-13-25(22)29-27/h5-19H,3-4H2,1-2H3 |
InChI Key |
KDMXIQJIVFETAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (CAS Number: 55526-24-4) is a synthetic organic compound characterized by its unique spirobi[2H-1-benzopyran] structure. This compound is gaining attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, structure, and various biological effects.
The molecular formula of this compound is with a molecular weight of approximately 395.49 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 395.49 g/mol |
| Density | 1.22 g/cm³ |
| Boiling Point | 575.4 °C at 760 mmHg |
| Flash Point | 192.6 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general approach may include:
- Formation of the spiro structure through cyclization reactions.
- Introduction of the diethylamino group via alkylation methods.
- Substitution of the phenyl group to enhance biological activity.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
1. Antimicrobial Activity
- Compounds similar to this compound have shown significant activity against various microbial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. These compounds were tested at concentrations ranging from 0.25 mg/mL to 1 mg/mL and exhibited better efficacy than standard antibiotics like streptomycin .
2. Antitumor Activity
- Preliminary studies have indicated that this compound may possess cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). These studies typically evaluate antiproliferative activity at concentrations around 25 µM .
3. Anti-inflammatory Effects
- Similar compounds have been noted for their anti-inflammatory properties, potentially acting through inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activities associated with derivatives of spiro compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study highlighted a series of synthesized spiro compounds that demonstrated superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
Research involving derivatives indicated that certain modifications to the spiro structure enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization can lead to more potent anticancer agents .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
Physicochemical and Functional Properties
- Lipophilicity : Diethyl-substituted compounds (55526-24-4) are less lipophilic (logP ~4.2 estimated) than dibenzyl derivatives (logP ~6.5 for 94232-73-2), impacting membrane permeability in biological systems .
- Photochromism : Spirobenzopyrans exhibit reversible ring-opening under UV light, but the diethyl-phenyl variant may show slower kinetics due to reduced steric strain compared to bulkier analogues .
- Catalytic Potential: Spiro bis(pyrazole) ligands (e.g., from ) demonstrate efficacy in asymmetric catalysis, suggesting that the diethyl-phenyl spirobenzopyran could serve as a chiral ligand scaffold, though this remains unexplored in the provided data .
Q & A
Q. Optimization Strategies :
Basic: Which spectroscopic techniques are most effective for characterizing spirobi[benzopyran] derivatives?
Answer:
- NMR Spectroscopy :
- HPLC : Monitors purity (>95% purity threshold for pharmacological studies) ().
- Mass Spectrometry : Confirms molecular weight (e.g., C32H27NO2: m/z 457.2 [M+H]+) ().
Advanced: How can researchers resolve contradictions in reported bioactivity data for spirobi[benzopyran] derivatives?
Answer: Contradictions often arise from structural variations or assay conditions. Methodological approaches include:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing 3'-phenyl with nitro groups) and test activity in standardized assays ().
- Assay Harmonization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds ().
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups at the 6-position enhance antihypertensive activity ()).
Example : A 2024 study found that 3'-phenyl derivatives showed weak enzyme inhibition, while 3'-nitro analogs exhibited IC50 values <1 μM (). This highlights the need for precise structural documentation.
Advanced: What strategies improve the photostability of spirobi[benzopyran] derivatives for material science applications?
Answer: Photostability is critical for optoelectronic devices. Key strategies:
- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at the 7-position to reduce photodegradation ().
- Encapsulation : Embed derivatives in polymer matrices (e.g., PMMA) to shield from UV exposure ().
- Accelerated Aging Tests : Expose samples to controlled UV light (λ = 365 nm) and monitor degradation via UV-Vis spectroscopy ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
